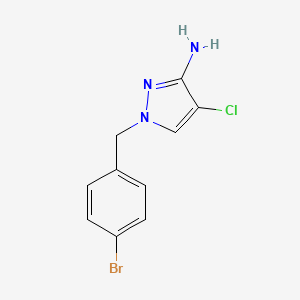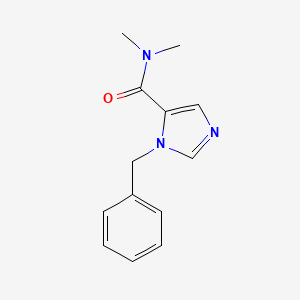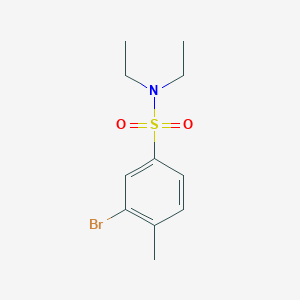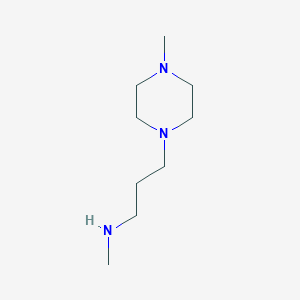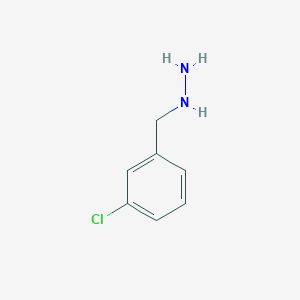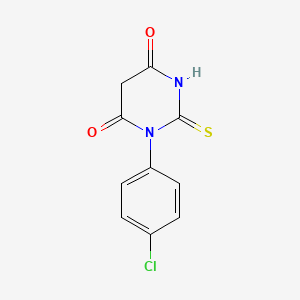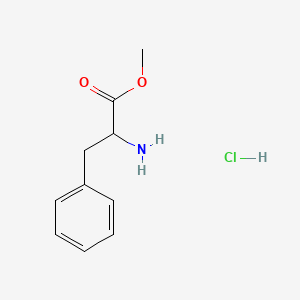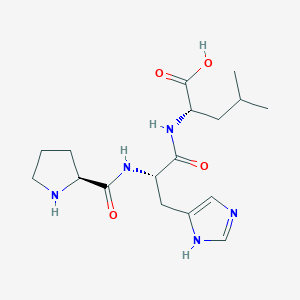
H-Pro-his-leu-OH
説明
“H-Pro-his-leu-OH” is a tripeptide composed of the amino acids proline, histidine, and leucine . It has a molecular formula of C17H27N5O4 . This compound is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “H-Pro-his-leu-OH” consists of the amino acids proline, histidine, and leucine linked together in a specific sequence . The exact 3D conformation of this molecule would depend on the environmental conditions and its interactions with other molecules.
Physical And Chemical Properties Analysis
“H-Pro-his-leu-OH” has a molecular weight of 365.43 g/mol . It is soluble in DMSO . More specific physical and chemical properties may be available in specialized chemical databases .
科学的研究の応用
Reactivity Analysis in Peptide Bonds
Research by Scheiner and Kar (2010) in the Journal of the American Chemical Society examined the reactivity of CH bonds in a Leu dipeptide to H atom abstraction by OH radical. They used ab initio and density functional theory calculations to understand the interaction between an OH radical and various CH groups in the peptide. This study contributes to the understanding of peptide bond reactivities in the presence of hydroxyl radicals (Scheiner & Kar, 2010).
Radioprotection and Reactive Oxygen Species (ROS)
Chuai et al. (2012) in The Biochemical Journal investigated the radioprotective mechanism of hydrogen (H2) in reducing hydroxyl radicals (•OH) and its protective role on irradiated germ cells. Their findings highlight the importance of H2 in suppressing the reaction of •OH with cellular macromolecules, which can protect against radiation-induced damage (Chuai et al., 2012).
Oligonucleotide Encapsulation
A study by Emile et al. (1996) in Drug Delivery focused on the use of oligopeptides, including H-(leu-lys-lys-leu)10-OH, for the efficient encapsulation of oligonucleotides in nanoparticles. This research is crucial for understanding how peptide structures can aid in drug delivery systems (Emile et al., 1996).
Environmental Implications of Hydroxyl Radicals
Gligorovski et al. (2015) in Chemical Reviews provided an extensive overview of the role of hydroxyl radicals in different environmental compartments. Their work is key to understanding how these radicals interact with various chemicals, including peptides, in the environment (Gligorovski et al., 2015).
Antioxidant Defense in Myocardial Ischemia
Pisarenko et al. (2014) in Molecular and Cellular Biochemistry explored the antioxidant effects of apelin-12 and its analogs, highlighting the peptide's role in enhancing antioxidant defense in myocardial ischemia and reperfusion injury. This study underscores the potential therapeutic applications of peptide analogs in cardiovascular diseases (Pisarenko et al., 2014).
Mobility Mechanism of Hydroxyl Radicals
Codorniu-Hernández and Kusalik (2012) in the Journal of the American Chemical Society provided insights into the mobility mechanism of hydroxyl radicals in aqueous solutions, focusing on the H-transfer reaction. This research contributes to a deeper understanding of radical mobility and reactivity in water (Codorniu-Hernández & Kusalik, 2012).
Peptide Synthesis and Structural Analysis
Research on peptide synthesis, such as the work by Polzhofer (1972) in Tetrahedron, discusses the synthesis of peptides including sequences like H-Lys-His-Pro-Pro-His-Leu. Understanding these synthesis processes is crucial for the development of peptides for various applications (Polzhofer, 1972).
Conformational Analysis of Peptides
Studies like the one by Okuyama et al. (2007) in Biopolymers on the conformation of Leu residues in triple-helical structures offer insights into peptide folding and stability, which are fundamental for protein engineering and drug design (Okuyama et al., 2007).
将来の方向性
作用機序
Target of Action
The primary target of the compound H-Pro-his-leu-OH is the Angiotensin Converting Enzyme (ACE). ACE controls the level of angiotensin II, a potent vasoconstrictor . Aspartyl proteinase cleaves angiotensinogen at Leu10-Val11 to produce Angiotensin-I (A-I) in the rate-limiting step .
Mode of Action
H-Pro-his-leu-OH interacts with its target, ACE, and influences the production of angiotensin II. The resulting decapeptide is cleaved at Phe8-His9 by ACE to generate Angiotensin-II (A-II), which can raise blood pressure either by directly acting on the A-II receptors or indirectly by the release of aldosterone from the kidney .
Pharmacokinetics
It is known that peptides like h-pro-his-leu-oh are generally absorbed into the bloodstream after administration .
Result of Action
The molecular and cellular effects of H-Pro-his-leu-OH’s action include the modulation of blood pressure and fluid balance. By influencing the activity of ACE and the production of angiotensin II, H-Pro-his-leu-OH can affect vasoconstriction and the release of aldosterone, leading to changes in blood pressure and fluid balance .
特性
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O4/c1-10(2)6-14(17(25)26)22-16(24)13(7-11-8-18-9-20-11)21-15(23)12-4-3-5-19-12/h8-10,12-14,19H,3-7H2,1-2H3,(H,18,20)(H,21,23)(H,22,24)(H,25,26)/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STASJMBVVHNWCG-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-his-leu-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



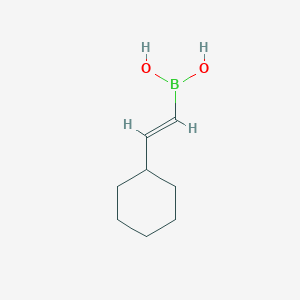
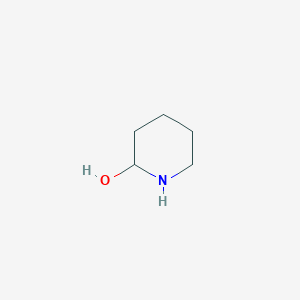
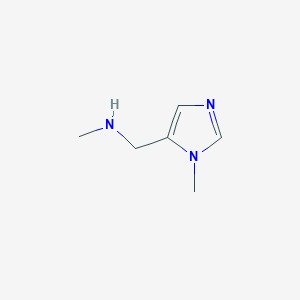
![[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol](/img/structure/B1352362.png)
